2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex compound, widely studied for its unique structure and varied applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthetic routes for creating this compound involve multiple steps, typically starting with the formation of 6-methylpyridazin-3-yl ether intermediates. These are reacted with piperidine-1-carbonyl chloride under controlled conditions to form the piperidine-1-carbonyl linkage. Subsequent steps involve the methylation of the pyridazinone ring. Industrial production methods often utilize scalable processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, such as:
Oxidation
It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction
Using appropriate reducing agents can yield reduced forms of the compound.
Substitution
The compound can participate in substitution reactions where its functional groups are replaced by others, using various reagents. Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds use across various scientific domains:
Chemistry
As a building block for synthesizing more complex molecules.
Biology
Studying its interactions with biological molecules can reveal insights into cellular processes.
Medicine
Potential therapeutic applications due to its unique molecular structure.
Industry
Used in the development of novel materials and chemical processes.
Mechanism of Action
The exact mechanism by which 2-methyl-6-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one exerts its effects is still under investigation. Generally, it interacts with specific molecular targets, such as enzymes or receptors, altering their function. This interaction may involve binding to active sites or modulating pathways critical for cellular function.
Comparison with Similar Compounds
Compared to similar compounds, this one stands out for its unique combination of pyridazinone and piperidine-1-carbonyl groups. Similar compounds include:
2-methylpyridazin-3(2H)-one derivatives
4-piperidinyl-carbonyl-pyridazinone variants Its uniqueness lies in the specific substitution pattern and the presence of the pyridazin-3-yl ether linkage.
Properties
IUPAC Name |
2-methyl-6-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-5-14(18-17-11)24-12-7-9-21(10-8-12)16(23)13-4-6-15(22)20(2)19-13/h3-6,12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFZMYHGFWMJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.